molecular formula C21H21NO4 B557636 (r)-1-Fmoc-piperidine-3-carboxylic acid CAS No. 193693-67-3

(r)-1-Fmoc-piperidine-3-carboxylic acid

Cat. No. B557636
Key on ui cas rn: 193693-67-3
M. Wt: 351,41 g/mole
InChI Key: FINXGQXNIBNREL-CQSZACIVSA-N
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Patent
US07772226B2

Procedure details

1.84 g of diisopropylethylamine and 4.71 g of diphenylphosphorylazide were added to 10 ml of a t-butanol solution of 5.01 g of 9H-fluoren-9-ylmethyl 3-carboxypiperidine-1-carboxylate, and the mixture was heated at 60° C. under a nitrogen atmosphere for 18 hours. The reaction solution was cooled, and 150 ml of ethyl acetate was added thereto. The organic layer was washed successively with 100 ml of 5% aqueous sulfuric acid, 100 ml of 5% aqueous sodium bicarbonate solution, 100 ml of water, and 100 ml of a saturated sodium chloride solution, and then dried over anhydrous magnesium sulfate. The organic layer was concentrated under reduced pressure. The residue was purified by silica gel column chromatography. Thus, 1.88 g of the title compound was obtained from the fraction eluted with hexane-ethyl acetate (4:1).
Quantity
1.84 g
Type
reactant
Reaction Step One
Quantity
4.71 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
5.01 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:4]([CH:7](C)C)CC)(C)C.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:17])C=CC=CC=1.[C:27]([OH:31])([CH3:30])([CH3:29])[CH3:28].C([CH:35]1[CH2:40][CH2:39][CH2:38][N:37]([C:41]([O:43][CH2:44][CH:45]2[C:57]3[CH:56]=[CH:55][CH:54]=[CH:53][C:52]=3[C:51]3[C:46]2=[CH:47][CH:48]=[CH:49][CH:50]=3)=[O:42])[CH2:36]1)(O)=O>C(OCC)(=O)C>[C:27]([O:31][C:7]([NH:4][CH:35]1[CH2:40][CH2:39][CH2:38][N:37]([C:41]([O:43][CH2:44][CH:45]2[C:57]3[CH:52]=[CH:53][CH:54]=[CH:55][C:56]=3[C:47]3[C:46]2=[CH:51][CH:50]=[CH:49][CH:48]=3)=[O:42])[CH2:36]1)=[O:17])([CH3:30])([CH3:29])[CH3:28]

Inputs

Step One
Name
Quantity
1.84 g
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
4.71 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
5.01 g
Type
reactant
Smiles
C(=O)(O)C1CN(CCC1)C(=O)OCC1C2=CC=CC=C2C=2C=CC=CC12
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled
WASH
Type
WASH
Details
The organic layer was washed successively with 100 ml of 5% aqueous sulfuric acid, 100 ml of 5% aqueous sodium bicarbonate solution, 100 ml of water, and 100 ml of a saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC1CN(CCC1)C(=O)OCC1C2=CC=CC=C2C=2C=CC=CC12
Measurements
Type Value Analysis
AMOUNT: MASS 1.88 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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